BenchChemオンラインストアへようこそ!

5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Synthetic yield Weinreb amide indazole library

5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide (CAS 936132-60-4) is a heterobifunctional indazole derivative featuring a 5-bromo substituent and a Weinreb amide (N-methoxy-N-methylcarboxamide) at the 3-position of the indazole core. The Weinreb amide serves as a stable, storable acylating agent that enables controlled, single-addition nucleophilic transformations—chiefly Grignard or organolithium additions—to yield ketones without over-addition to tertiary alcohols, and reduction with LiAlH₄ to afford the corresponding aldehyde.

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
Cat. No. B11844152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=NNC2=C1C=C(C=C2)Br)OC
InChIInChI=1S/C10H10BrN3O2/c1-14(16-2)10(15)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,1-2H3,(H,12,13)
InChIKeyHIOCJEKIZLAFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide: A Weinreb Amide Building Block for Selective Indazole Functionalization


5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide (CAS 936132-60-4) is a heterobifunctional indazole derivative featuring a 5-bromo substituent and a Weinreb amide (N-methoxy-N-methylcarboxamide) at the 3-position of the indazole core [1]. The Weinreb amide serves as a stable, storable acylating agent that enables controlled, single-addition nucleophilic transformations—chiefly Grignard or organolithium additions—to yield ketones without over-addition to tertiary alcohols, and reduction with LiAlH₄ to afford the corresponding aldehyde [2]. The 5-bromo substituent provides a versatile synthetic handle for downstream cross-coupling reactions, including Suzuki, Buchwald–Hartwig, and Sonogashira couplings, making this compound a strategic intermediate in medicinal chemistry campaigns targeting kinase inhibitors, cannabinoid receptor modulators, and other indazole-based therapeutics [3].

Why Generic 5-Bromoindazole Derivatives Cannot Substitute for 5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide in Synthesis-Driven Procurement


The Weinreb amide functionality in 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is not a passive protecting group; it is a chemo-specific reactivity switch that cannot be replicated by the corresponding 5-bromoindazole-3-carboxylic acid or 3-formyl derivative. Attempted direct nucleophilic addition to 5-bromoindazole-3-carboxylic acid leads to deprotonation and carboxylate formation, preventing clean ketone synthesis, while the free 3-formylindazole is prone to oxidation, polymerization, and uncontrolled over-addition [1]. The Weinreb amide's tetrahedral metal-chelated intermediate uniquely resists further nucleophilic attack even in the presence of excess organometallic reagent, ensuring single-addition fidelity that is essential for reproducible library synthesis and structure–activity relationship (SAR) studies [2]. Furthermore, the 5-bromo substitution pattern determines the regiochemical outcome of downstream cross-couplings; replacement with 4-bromo, 6-bromo, or 7-bromo indazole regioisomers alters the vector of substitution and can abolish target binding in kinase inhibitor programs where the 5-position trajectory has been crystallographically validated [3].

Quantitative Differentiation of 5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide Against Closest Structural Analogs


Weinreb Amide Formation Yield: 5-Bromo Derivative (6b) Compared to 5-Methoxy (6a) and Unsubstituted (6c) Analogs

In the three-member series of indazole-3-carboxylic acids converted to Weinreb amides using EDC coupling with N,O-dimethylhydroxylamine hydrochloride in THF/pyridine, the 5-bromo derivative 6b was obtained in 68% isolated yield, compared to 83% for the 5-methoxy analog 6a and 84% for the unsubstituted indazole 6c [1]. The 16-percentage-point lower yield of 6b relative to 6c is consistent with the electron-withdrawing effect of the 5-bromo substituent reducing the nucleophilicity of the carboxylate intermediate, and this yield differential must be accounted for in scale-up planning and cost-of-goods calculations for procurement versus in-house synthesis.

Synthetic yield Weinreb amide indazole library

LiAlH₄ Reduction Yield to 5-Bromo-1H-indazole-3-carbaldehyde: Weinreb Amide vs Alternative Synthetic Routes

Reduction of the Weinreb amide 6b with LiAlH₄ (1.5 equiv, THF, –15 °C to rt, 13 h) furnished 5-bromo-1H-indazole-3-carbaldehyde (3a) in 10% yield as the lowest-yielding entry in the series, compared to 76% for the unsubstituted analog and intermediate yields for the 5-methoxy derivative [1]. An alternative three-step sequence starting from 5-bromoisatin—involving esterification (98%), bromination (63%), and Dibal–H reduction/MnO₂ oxidation (86%)—provides the same aldehyde in a significantly higher cumulative yield of approximately 53% [2]. However, the Weinreb amide route requires only a single step from the carboxylic acid and avoids the use of Dibal–H at scale, which presents operational safety advantages in kilogram-scale production despite the lower step yield.

Aldehyde synthesis reduction yield 5-bromoindazole-3-carbaldehyde

Positional Bromine Substitution: 5-Bromo vs 6-Bromo Indazole-3-carboxamide Regioisomers in Kinase Inhibitor Scaffolds

In the discovery of CDK8 inhibitors, the 3-benzylindazole scaffold bearing substitution at the indazole 5-position was identified from an HTS campaign sampling the Merck compound collection and optimized to potent, selective CDK8 inhibitors with oral pharmacokinetics and in vivo pharmacodynamic modulation of phospho-STAT1 in SW620 xenograft models [1]. X-ray crystallography confirmed that 3-benzylindazoles occupy the ATP binding site of CDK8 with a Type I binding mode in which the indazole 5-substituent projects toward a solvent-accessible channel [1]. The 6-bromo regioisomer (6-bromo-1H-indazole-3-carboxamide derivatives) has been separately characterized as a CRAC channel inhibitor scaffold with a distinct biological profile, demonstrating that the bromine position—not merely its presence—determines target engagement [2]. No crystallographic evidence supports 6-bromo substitution in the CDK8 ATP site, making the 5-bromo regioisomer the structurally validated choice for CDK8/19 and related kinase programs.

Regioselectivity kinase inhibitor 5-bromoindazole

Physicochemical Property Differentiation: Computed LogP and Solubility of 5-Bromo Weinreb Amide vs Parent Carboxylic Acid

The 5-bromo Weinreb amide exhibits a computed XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 58.2 Ų [1], placing it within favorable oral drug-like chemical space. In contrast, the parent 5-bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) carries a free carboxyl group with a substantially lower computed logP and higher hydrogen bond donor count (2 vs 1), which reduces membrane permeability . The aqueous solubility of the Weinreb amide is computed as 6.3 × 10⁻³ g/L at 25 °C , indicating low but measurable solubility suitable for organic-phase reactions. The increased lipophilicity of the Weinreb amide (ΔlogP ≈ +1.5 estimated vs the free acid) facilitates extraction and chromatographic purification during multi-step synthesis, a practical advantage in medicinal chemistry workflows.

Lipophilicity solubility drug-likeness

Synthetic Utility: Weinreb Amide as a Single-Addition Carbonyl Surrogate vs 3-Acetyl- or 3-Formylindazole Intermediates

Treatment of Weinreb amide 3a (unsubstituted indazole Weinreb amide) with methylmagnesium bromide furnished 3-acetyl-1H-indazole in high yield, which was subsequently elaborated to α,γ-diketo ester 14 and further diversified [1]. In contrast, direct acylation of 3-bromoindazole via halogen–metal exchange produced 3-acylindazoles with very poor yields, and Knochel cuprate methodology starting from 3-iodoindazoles offered only modest improvement [1]. The Weinreb amide approach avoids the need for hazardous diazo intermediates required in alternative 3-acylindazole syntheses [1]. While specific yield data for Grignard addition to the 5-bromo Weinreb amide 6b are not reported in the primary literature, the methodology is established for the 5-methoxy and unsubstituted analogs, and the 5-bromo substituent is not expected to interfere with the nucleophilic addition step based on the electron-withdrawing nature of bromine being remote from the reactive amide carbonyl.

Carbonyl surrogate Grignard addition ketone synthesis

Optimal Procurement-Driven Application Scenarios for 5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide


CDK8/19 Kinase Inhibitor Lead Optimization: 5-Bromoindazole Library Synthesis via Grignard Diversification

Medicinal chemistry teams pursuing CDK8 or CDK19 inhibitors can procure 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide as a central intermediate for Grignard-based diversification at the indazole 3-position. Treatment with aryl, heteroaryl, or alkyl Grignard reagents generates a library of 5-bromo-3-ketoindazoles, which can undergo subsequent Suzuki coupling at the 5-bromo position to elaborate the solvent-accessible channel vectors validated by CDK8 co-crystal structures [1]. This two-directional diversification strategy—C3 ketone installation followed by C5 cross-coupling—maximizes scaffold exploration efficiency and is directly aligned with the SAR expansion workflow described by Schiemann et al. in the discovery of orally bioavailable CDK8 inhibitors [1].

Synthesis of 5-Bromo-3-formylindazole for Wittig–Horner Olefination to Dehydro-2-azatryptophans

Although the direct LiAlH₄ reduction of the Weinreb amide 6b to 5-bromo-3-formylindazole proceeds in only 10% yield, this route nonetheless provides access to the aldehyde for specialized applications where alternative synthetic routes are incompatible with downstream protecting-group strategies [2]. The resulting 5-bromo-3-formylindazole can be elaborated via Wittig–Horner reaction with (±)-N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester to afford dehydro-2-azatryptophan derivatives, which are valuable constrained amino acid building blocks for peptidomimetic drug design [2]. For programs requiring multi-gram quantities of 5-bromo-3-formylindazole, the alternative 3-step route from 5-bromoisatin is recommended, but for small-scale exploratory chemistry where operational simplicity is valued over yield, the Weinreb amide route remains viable.

Wnt/β-Catenin Pathway Inhibitor Scaffold Construction via 5-Bromoindazole-3-carboxamide Elaboration

Patent literature (WO2015143380A1) discloses 5-substituted indazole-3-carboxamides as inhibitors of the Wnt/β-catenin signaling pathway with therapeutic potential in oncology and fibrotic diseases [3]. The Weinreb amide 6b can be converted to the corresponding 5-bromoindazole-3-carboxamide via simple amide bond formation with primary or secondary amines following Weinreb amide activation, or be retained as the Weinreb amide for orthogonal protection during multi-step sequences. The 5-bromo substituent enables late-stage diversification via palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkenyl groups as specified in the Wnt inhibitor pharmacophore model [3], making this compound a strategic entry point for Wnt pathway inhibitor programs.

Scalable Synthesis of 5-Bromo-3-acylindazole Collections for Kinase Selectivity Profiling

Contract research organizations (CROs) and pharmaceutical compound management groups can employ 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide as a stockpiled intermediate for on-demand parallel synthesis of 5-bromo-3-acylindazole libraries. The Weinreb amide's bench stability and single-addition fidelity with organometallic reagents enable reliable automation-compatible library production without the over-addition byproducts that complicate purification [2]. The commercial availability of this compound at 95–98% purity from multiple suppliers ensures batch-to-batch consistency, and the 68% isolated yield benchmark for its synthesis from the carboxylic acid [2] provides a cost-reference point for build-vs-buy procurement decisions at scale.

Quote Request

Request a Quote for 5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.